(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phenylmethoxyhexanal
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Overview
Description
6-O-Benzyl-D-glucose is a derivative of D-glucose where the hydroxyl group at the sixth carbon atom is replaced by a benzyl group. This modification is often used in carbohydrate chemistry to protect the hydroxyl group during various synthetic transformations. The benzyl group can be selectively removed under specific conditions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Benzyl-D-glucose typically involves the selective protection of the hydroxyl group at the sixth position of D-glucose. One common method is the benzylation of 1-O-protected glucose derivatives using sodium hydride (NaH) and benzyl bromide (BnBr) in dimethylformamide (DMF) at room temperature . The reaction conditions can vary, but the use of an excess of sodium hydride and benzyl bromide is often necessary to achieve high yields.
Industrial Production Methods
Industrial production methods for 6-O-Benzyl-D-glucose are not well-documented in the literature. the principles of selective protection and deprotection of hydroxyl groups in carbohydrates are widely applied in the pharmaceutical and chemical industries. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-O-Benzyl-D-glucose can undergo various chemical reactions, including:
Oxidation: The primary alcohol group at the sixth position can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzyl group can be removed through hydrogenation to regenerate the hydroxyl group.
Substitution: The benzyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium (VI) reagents and DMSO-based systems.
Substitution: Nucleophilic substitution reactions often use sodium hydride (NaH) and benzyl bromide (BnBr) in DMF.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: D-glucose.
Substitution: Various benzyl-protected derivatives depending on the nucleophile used.
Scientific Research Applications
6-O-Benzyl-D-glucose has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-O-Benzyl-D-glucose primarily involves its role as a protected intermediate in synthetic chemistry. The benzyl group serves as a protecting group for the hydroxyl group at the sixth position, allowing for selective reactions at other positions on the glucose molecule. The benzyl group can be removed under specific conditions, such as hydrogenation, to regenerate the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
6-O-Benzoyl-D-glucose: Similar to 6-O-Benzyl-D-glucose but with a benzoyl group instead of a benzyl group.
6-O-Toluoyl-D-glucose: Contains a toluoyl group at the sixth position.
6-O-Trityl-D-glucose: Features a trityl group as the protecting group.
Uniqueness
6-O-Benzyl-D-glucose is unique due to the specific properties of the benzyl group, which can be selectively removed under mild conditions. This makes it particularly useful in synthetic chemistry for the selective protection and deprotection of hydroxyl groups in carbohydrates .
Properties
Molecular Formula |
C13H18O6 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phenylmethoxyhexanal |
InChI |
InChI=1S/C13H18O6/c14-6-10(15)12(17)13(18)11(16)8-19-7-9-4-2-1-3-5-9/h1-6,10-13,15-18H,7-8H2/t10-,11+,12+,13+/m0/s1 |
InChI Key |
HPOAPWNPKAETIW-UMSGYPCISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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